5-Methoxy-alpha-methyltryptamine

Catalog No.
S596932
CAS No.
1137-04-8
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-alpha-methyltryptamine

CAS Number

1137-04-8

Product Name

5-Methoxy-alpha-methyltryptamine

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Synonyms

5-methoxy-alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine dipicrate, 5-methoxy-alpha-methyltryptamine hydrochloride, 5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (+)-isomer, 5-methoxy-alpha-methyltryptamine, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (-)-isomer, 5-methoxy-N-methyltryptamine, alpha,O-dimethylserotonin

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Pharmacological Effects:

5-MeO-AMT belongs to the class of tryptamine psychedelic drugs. Research suggests it interacts with the serotonin system in the brain, particularly the serotonin receptor 2A (5-HT2A) []. This interaction is believed to be responsible for its psychoactive effects, including hallucinations and altered mood states []. Studies in mice have shown that 5-MeO-AMT induces head-twitch responses, a behavioral indicator of 5-HT2A activation [].

Potential Therapeutic Applications:

While 5-MeO-AMT is not currently approved for any medical use, some preliminary research explores its potential therapeutic applications. These applications are primarily focused on its potential benefits for treating mental health conditions:

  • Depression: Limited research suggests that some psychedelic drugs, including psilocybin, may offer therapeutic benefits for treatment-resistant depression. Given the similar mechanism of action to psilocybin, researchers are exploring the potential of 5-MeO-AMT for similar applications, but further research is needed to determine its efficacy and safety.
  • Anxiety disorders: Similar to depression, some studies suggest that psilocybin may be helpful in treating anxiety disorders []. Early research is investigating the potential of 5-MeO-AMT for treating anxiety, but more research is needed to confirm its effectiveness and safety profile.

5-Methoxy-alpha-methyltryptamine, commonly known as 5-Methoxy-alpha-methyltryptamine or 5-MeO-alpha-methyltryptamine, is a synthetic compound belonging to the tryptamine family. It is characterized by its potent psychedelic properties and structural similarity to both tryptamines and amphetamines. The chemical formula of 5-Methoxy-alpha-methyltryptamine is C12H16N2OC_{12}H_{16}N_{2}O, with a molar mass of approximately 204.27 g/mol. This compound is soluble in ethanol and has a melting point ranging from 216 to 218 °C (421 to 424 °F) .

The exact mechanism of action of 5-MeO-AMT is not fully understood, but it is believed to interact with the serotonin system in the brain []. The methoxy group may contribute to its affinity for the 5-HT2 serotonin receptor subtype, potentially explaining its hallucinogenic effects. However, more research is needed to confirm this hypothesis.

5-MeO-AMT is a psychoactive substance with potential for abuse and dependence []. Studies suggest it can produce a variety of adverse effects, including [, ]:

  • Physical: Nausea, vomiting, diarrhea, visual and auditory disturbances.
  • Psychological: Terrifying hallucinations, emotional distress, anxiety, paranoia.
Typical of tryptamines, including methylation and oxidation. Its synthesis often involves the modification of precursor compounds through reactions such as nitroaldol condensation or reductive amination. The structural modifications contribute to its unique pharmacological profile, differentiating it from other similar compounds .

The biological activity of 5-Methoxy-alpha-methyltryptamine is primarily attributed to its interaction with serotonin receptors. It acts as a non-selective agonist for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in its hallucinogenic effects. Research indicates that it may also inhibit the reuptake of monoamines, enhancing serotonergic activity in the brain . Users have reported effects such as increased energy, enhanced mood, and visual distortions at doses ranging from 4 to 7 mg .

The synthesis of 5-Methoxy-alpha-methyltryptamine can be achieved through several methods, including:

  • Nitroaldol Condensation: This method involves the reaction of indole-3-carboxaldehyde with nitroethane under ammonium acetate catalysis, producing a nitropropene intermediate that can be reduced to yield the final product.
  • Reductive Amination: This approach utilizes precursors like indole-3-acetone and hydroxylamine, followed by reduction with lithium aluminum hydride .

These synthetic routes allow for the efficient production of this compound while maintaining high purity levels.

Studies examining the interactions of 5-Methoxy-alpha-methyltryptamine highlight its affinity for various serotonin receptor subtypes. The compound shows significant binding affinity for the following receptors:

  • 5-HT_1A: Ki = 0.046 μM
  • 5-HT_2A: Ki = 0.034 μM
  • SERT (Serotonin Transporter): Ki = 12 μM

These interactions suggest that the compound's effects are mediated through complex serotonergic signaling pathways, which may include both agonistic and inhibitory actions on neurotransmitter reuptake mechanisms .

Several compounds share structural similarities with 5-Methoxy-alpha-methyltryptamine, each exhibiting unique pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
Alpha-MethyltryptamineBase structure similar to tryptaminesKnown for stimulant effects; less potent than 5-MeO-AMT
5-Methoxy-N,N-DiisopropyltryptamineContains diisopropyl groupsProduces different hallucinogenic effects compared to 5-MeO-AMT
PsilocybinPhosphate ester derivative of psilocinNaturally occurring; well-studied for therapeutic uses
N,N-DimethyltryptamineDimethyl substitution on nitrogenHighly potent; known for intense psychedelic experiences

These compounds illustrate the diversity within the tryptamine class while highlighting the unique aspects of 5-Methoxy-alpha-methyltryptamine's pharmacological profile.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

UNII

U5XOB9AQ15

Related CAS

34736-04-4 (unspecified hydrochloride)

Wikipedia

5-MeO-aMT

Dates

Modify: 2023-08-15

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